![molecular formula C28H25ClN4O2 B292397 Ethyl 1-(3-chlorophenyl)-5,7-bis(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292397.png)
Ethyl 1-(3-chlorophenyl)-5,7-bis(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(3-chlorophenyl)-5,7-bis(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is a compound that has been of interest to the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a member of the 1,2,4-triazolo[4,3-a]pyrimidine family and has been shown to exhibit a range of biological activities that make it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of Ethyl 1-(3-chlorophenyl)-5,7-bis(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of enzymes or receptors that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Ethyl 1-(3-chlorophenyl)-5,7-bis(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to exhibit antimicrobial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl 1-(3-chlorophenyl)-5,7-bis(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate in lab experiments include its ability to inhibit the growth of cancer cells and its potential applications in the field of medicinal chemistry. However, the limitations of using this compound include its limited solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on Ethyl 1-(3-chlorophenyl)-5,7-bis(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate. One potential direction is to investigate the mechanism of action of this compound in greater detail. Additionally, further studies are needed to determine the potential applications of this compound in the development of new drugs for the treatment of cancer and other diseases. Finally, future research could focus on improving the solubility and bioavailability of this compound to make it more suitable for use in drug development.
Synthesemethoden
The synthesis of Ethyl 1-(3-chlorophenyl)-5,7-bis(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been accomplished through a variety of methods. One of the most common methods involves the reaction of 3-chlorobenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This hydrazone is then reacted with ethyl acetoacetate and ammonium acetate to form the target compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(3-chlorophenyl)-5,7-bis(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Eigenschaften
Molekularformel |
C28H25ClN4O2 |
|---|---|
Molekulargewicht |
485 g/mol |
IUPAC-Name |
ethyl 1-(3-chlorophenyl)-5,7-bis(4-methylphenyl)-5H-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C28H25ClN4O2/c1-4-35-27(34)26-31-33(23-7-5-6-22(29)16-23)28-30-24(20-12-8-18(2)9-13-20)17-25(32(26)28)21-14-10-19(3)11-15-21/h5-17,25H,4H2,1-3H3 |
InChI-Schlüssel |
CWZAGQPWNLGWCP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C2=NC(=CC(N12)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)C5=CC(=CC=C5)Cl |
Kanonische SMILES |
CCOC(=O)C1=NN(C2=NC(=CC(N12)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)C5=CC(=CC=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Bis(allylsulfanyl)-5,7-diphenylpyrido[2,3-d]pyrimidine](/img/structure/B292314.png)
![5-(3-Methoxyphenyl)-7-phenylpyrido[2,3-d]pyrimidin-4-ylamine](/img/structure/B292315.png)

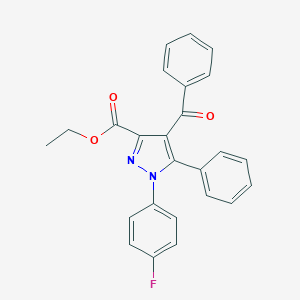


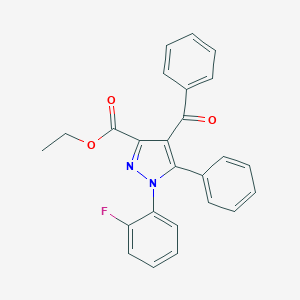
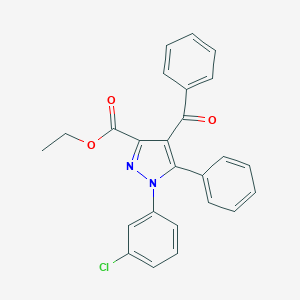
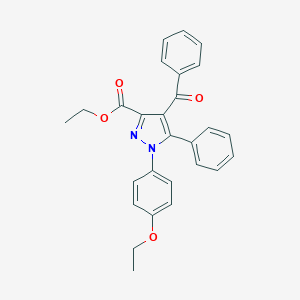

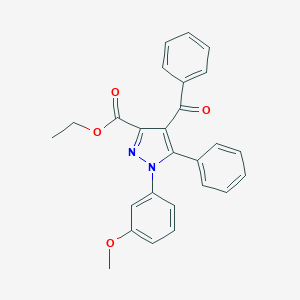
![N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]benzamide](/img/structure/B292334.png)
![3,4-diphenyl-2-[3-(trifluoromethyl)phenyl]-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B292336.png)
![2-(4-ethoxyphenyl)-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B292337.png)